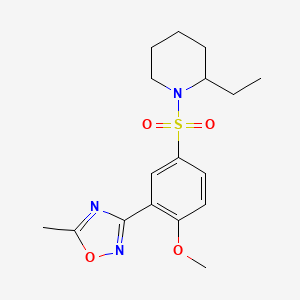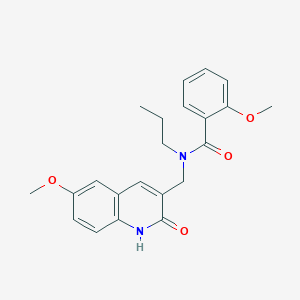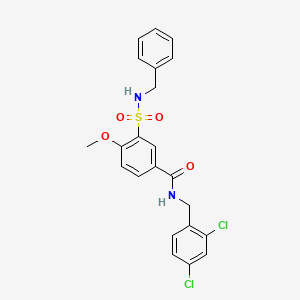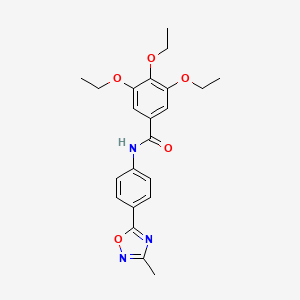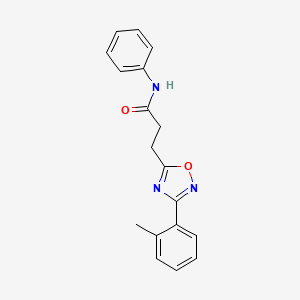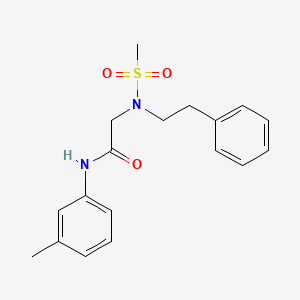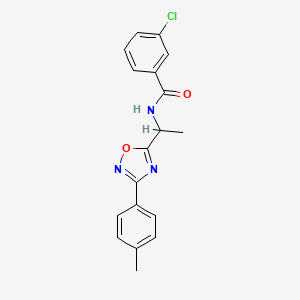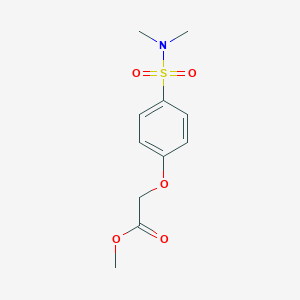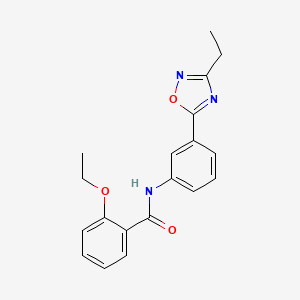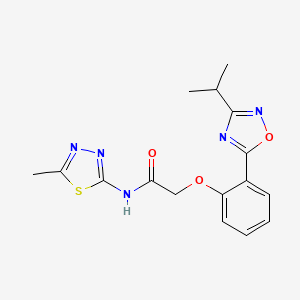
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound belongs to the class of sulfonamide compounds and is known to have a wide range of applications in scientific research.
作用机制
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide exerts its effects by binding to the extracellular portion of chloride channels, thereby blocking the flow of chloride ions through the channels. This inhibition of chloride channels has been shown to have a wide range of physiological and biochemical effects, including the regulation of cell volume, pH, and membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of ion transport, cell volume, and pH. This compound has also been shown to inhibit the activity of several enzymes, including carbonic anhydrase and ATPase. Additionally, this compound has been shown to have anti-inflammatory effects and has been used to treat inflammatory bowel disease.
实验室实验的优点和局限性
One of the major advantages of using N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide in lab experiments is its ability to inhibit chloride channels, making it a useful tool for studying the role of chloride channels in various physiological and biochemical processes. However, one of the limitations of using this compound is that it can also inhibit the activity of other ion channels and enzymes, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, including the development of more specific inhibitors of chloride channels, the use of this compound in the treatment of inflammatory bowel disease, and the study of the effects of this compound on other physiological and biochemical processes. Additionally, the development of new methods for synthesizing this compound may lead to the discovery of new applications for this compound in scientific research.
合成方法
The synthesis of N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide involves several steps, including the reaction of 3,5-dichloroaniline with methoxybenzoic acid, followed by the reaction with thionyl chloride and then with sulfanilamide. The final step involves the reaction of the resulting product with 2-methylbenzoic acid to form this compound.
科学研究应用
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been used extensively in scientific research to study its effects on various physiological and biochemical processes. One of the most significant applications of this compound is its use as an inhibitor of chloride channels. This compound has been shown to inhibit the activity of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
属性
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-13-5-3-4-6-18(13)21(26)24-19-12-17(7-8-20(19)29-2)30(27,28)25-16-10-14(22)9-15(23)11-16/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKCBJHVKOFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


